![molecular formula C11H14ClNO B1520303 Chlorhydrate de 2-[4-(prop-2-yn-1-yloxy)phényl]éthan-1-amine CAS No. 1221725-46-7](/img/structure/B1520303.png)

Chlorhydrate de 2-[4-(prop-2-yn-1-yloxy)phényl]éthan-1-amine

Vue d'ensemble

Description

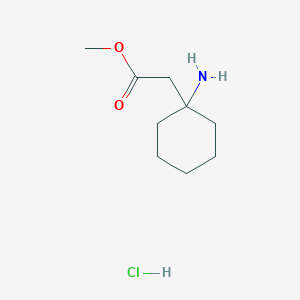

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Biochimie : Synthèse de sondes chimiques

Ce composé sert de bloc de construction trifonctionnel dans la synthèse de sondes chimiques, contenant une benzophénone activée par la lumière, un marqueur alkyne et une poignée de synthèse amine . Il est utilisé pour créer des sondes qui peuvent être activées par la lumière UV pour modifier de manière covalente les cibles biologiques, ce qui est crucial pour étudier les fonctions et les interactions des protéines dans les cellules.

Pharmacologie : Développement de médicaments

En pharmacologie, le groupe propargyle présent dans ce composé est un pharmacophore important dans plusieurs médicaments, tels que l'erlotinib et l'éfavirenz . Il a été rapporté qu'il induisait la sécrétion de sAPPα et augmentait la phosphorylation de la MAPK, suggérant des applications thérapeutiques potentielles dans les maladies neurodégénératives .

Synthèse organique : Réactions de propargylation

Le composé est utilisé en synthèse organique, en particulier dans les réactions de propargylation, qui sont essentielles à la création de molécules complexes. Ces réactions sont fondamentales dans la synthèse de nouveaux composés ayant des activités biologiques potentielles .

Chimie médicinale : Conception de ligands

En chimie médicinale, la liaison amine du composé est utilisée pour ajouter des ligands ou des pharmacophores, permettant une modification covalente induite par la lumière UV des cibles biologiques. Ceci est particulièrement utile dans la conception de nouveaux médicaments et agents thérapeutiques .

Génie chimique : Optimisation des procédés

Les ingénieurs chimistes peuvent explorer l'utilisation de ce composé dans l'optimisation des procédés, en particulier dans les réactions impliquant la chimie click azide-alcyne pour former des liaisons triazoles. Cette réaction est essentielle dans la synthèse de divers matériaux et produits chimiques .

Science des matériaux : Développement de matériaux fonctionnels

Enfin, en science des matériaux, la capacité du composé à réagir avec les composés azides pour former des liaisons triazoles via la chimie click est exploitée pour développer des matériaux fonctionnels. Ces matériaux ont des applications dans les revêtements, les polymères et comme composants dans les dispositifs électroniques .

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various biological targets, enabling uv light-induced covalent modification .

Mode of Action

The compound interacts with its targets through a mechanism that involves UV light-induced covalent modification . This interaction results in changes at the molecular level, which can potentially lead to downstream effects in the biological system.

Result of Action

The compound’s ability to induce uv light-activated covalent modifications suggests potential applications in various biological contexts .

Analyse Biochimique

Biochemical Properties

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a monoamine oxidase inhibitor (MAOI), which means it can inhibit the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamines, such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride can increase the levels of these neurotransmitters, potentially affecting mood and behavior .

Cellular Effects

The effects of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting monoamine oxidase enzymes, it can alter the signaling pathways associated with neurotransmitters, leading to changes in gene expression and metabolic processes within the cell . These effects can be observed in neuronal cells, where the compound may enhance neurotransmitter levels and influence synaptic transmission.

Molecular Mechanism

At the molecular level, 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride exerts its effects through specific binding interactions with monoamine oxidase enzymes. The prop-2-yn-1-yloxy group allows the compound to form covalent bonds with the active site of the enzyme, leading to its inhibition. This inhibition prevents the breakdown of monoamines, resulting in increased levels of neurotransmitters. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to sustained changes in cellular function, including alterations in neurotransmitter levels and gene expression.

Dosage Effects in Animal Models

The effects of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by increasing neurotransmitter levels and improving mood and behavior. At higher doses, it may cause toxic or adverse effects, such as neurotoxicity or behavioral changes . Threshold effects have been observed, where the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is involved in metabolic pathways related to the metabolism of monoamines. The compound interacts with monoamine oxidase enzymes, inhibiting their activity and preventing the breakdown of neurotransmitters. This interaction affects metabolic flux and metabolite levels, leading to increased concentrations of serotonin, dopamine, and norepinephrine . The compound may also interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation.

Transport and Distribution

Within cells and tissues, 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments. Its distribution can influence its localization and accumulation, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of 2-[4-(Prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with enzymes, proteins, and other biomolecules, ultimately affecting its biochemical and cellular effects .

Propriétés

IUPAC Name |

2-(4-prop-2-ynoxyphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO.ClH/c1-2-9-13-11-5-3-10(4-6-11)7-8-12;/h1,3-6H,7-9,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFZGLDXINQJSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221725-46-7 | |

| Record name | 2-[4-(prop-2-yn-1-yloxy)phenyl]ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2,4'-Bipyridin]-4-amine](/img/structure/B1520222.png)